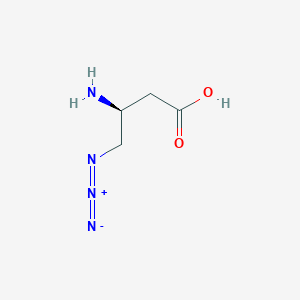![molecular formula C16H20N6O2S B2975274 4-{6-[4-(thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine CAS No. 1251679-19-2](/img/structure/B2975274.png)
4-{6-[4-(thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-[4-(thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a unique combination of functional groups, including a thiomorpholine ring, an imidazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the pyrimidine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups.
Scientific Research Applications
4-{6-[4-(thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique combination of functional groups makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{6-[4-(thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The thiomorpholine ring can undergo oxidation, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{6-[4-(thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine is unique due to its combination of a thiomorpholine ring, an imidazole ring, and a pyrimidine ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[1-(6-morpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c23-16(21-3-7-25-8-4-21)13-10-22(12-19-13)15-9-14(17-11-18-15)20-1-5-24-6-2-20/h9-12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBQFXKINJTVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-methyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2975191.png)

![8-(3-Methoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2975197.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2975199.png)
![3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2975201.png)


![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/new.no-structure.jpg)

![3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2975208.png)

![2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide](/img/structure/B2975211.png)

